3-[1-[1-([1,2,4]Triazolo[3,4-a]phthalazin-6-yl)piperidin-4-yl]triazol-4-yl]propan-1-ol
Overview
Description
3-[1-[1-([1,2,4]Triazolo[3,4-a]phthalazin-6-yl)piperidin-4-yl]triazol-4-yl]propan-1-ol is a complex heterocyclic compound that features a unique structure combining triazole and phthalazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[1-([1,2,4]Triazolo[3,4-a]phthalazin-6-yl)piperidin-4-yl]triazol-4-yl]propan-1-ol typically involves multi-step synthetic routes. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazole ring on the thiadiazole scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-[1-([1,2,4]Triazolo[3,4-a]phthalazin-6-yl)piperidin-4-yl]triazol-4-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or phthalazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, such as bromine or chlorine compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-[1-[1-([1,2,4]Triazolo[3,4-a]phthalazin-6-yl)piperidin-4-yl]triazol-4-yl]propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-[1-[1-([1,2,4]Triazolo[3,4-a]phthalazin-6-yl)piperidin-4-yl]triazol-4-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound operates as a pharmacophore through hydrogen-bonding and dipole interactions with biological receptors. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant featuring a triazole structure.
Uniqueness
3-[1-[1-([1,2,4]Triazolo[3,4-a]phthalazin-6-yl)piperidin-4-yl]triazol-4-yl]propan-1-ol is unique due to its combination of triazole and phthalazine rings, which confer distinct pharmacological properties. This structural uniqueness allows it to interact with a broader range of biological targets compared to other triazole-containing compounds .
Properties
IUPAC Name |
3-[1-[1-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)piperidin-4-yl]triazol-4-yl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c28-11-3-4-14-12-26(24-21-14)15-7-9-25(10-8-15)19-17-6-2-1-5-16(17)18-22-20-13-27(18)23-19/h1-2,5-6,12-13,15,28H,3-4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKPUZZCOWURNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)CCCO)C3=NN4C=NN=C4C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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